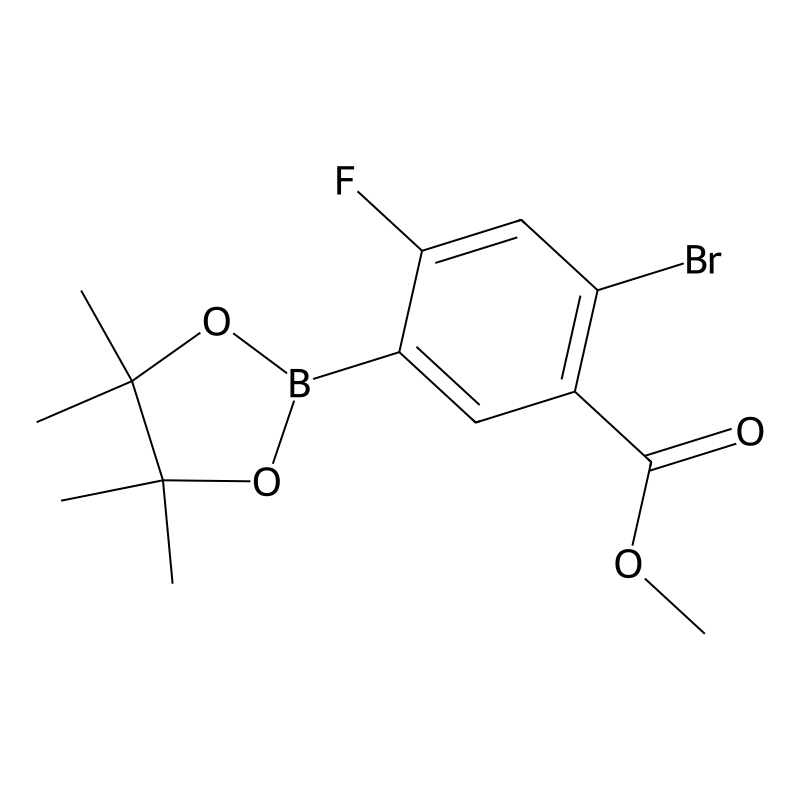

Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic organic compound with the molecular formula and a molecular weight of 359 g/mol. This compound features a benzoate structure modified by the presence of bromine and fluorine substituents, as well as a boron-containing dioxaborolane moiety. The presence of these functional groups suggests potential applications in medicinal chemistry and materials science due to their reactivity and ability to form complex molecular architectures.

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles in reactions such as the Suzuki coupling, where it reacts with organoboron compounds to form biaryl compounds.

- Fluorination Reactions: The fluorine substituent may engage in electrophilic aromatic substitution or participate in further fluorination processes.

- Boronic Ester Formation: The dioxaborolane group can undergo hydrolysis to release boronic acids which can be utilized in cross-coupling reactions.

While specific biological activity data for methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is limited, compounds containing bromine and fluorine are often studied for their pharmacological properties. Fluorinated compounds are known to enhance metabolic stability and bioavailability. The presence of the dioxaborolane group may also suggest potential applications in drug delivery systems or as intermediates in the synthesis of biologically active molecules.

The synthesis of methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves several steps:

- Preparation of the Dioxaborolane: The synthesis begins with the formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane from appropriate boron precursors.

- Bromination: The aromatic compound is brominated at the 2-position using brominating agents such as N-bromosuccinimide (NBS).

- Fluorination: The introduction of a fluorine atom at the 4-position can be achieved through electrophilic fluorination methods.

- Esterification: Finally, the benzoic acid derivative is esterified with methanol to yield the final product.

Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has potential applications in:

- Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals.

- Material Science: In the development of new materials with tailored properties.

- Agricultural Chemistry: Potential use as a building block for agrochemicals.

Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate shares structural similarities with several related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 3-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 2377607-39-9 | Similar structure but different bromine position |

| Methyl 2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 22171528 | Contains methyl group at position 3 |

| Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate | Not listed | Different core structure (phthalate vs benzoate) |

These compounds highlight variations in halogen positioning and functional groups that can significantly affect their chemical reactivity and biological activity. Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate's unique combination of halogen substituents and a boron-containing moiety distinguishes it from other related compounds.